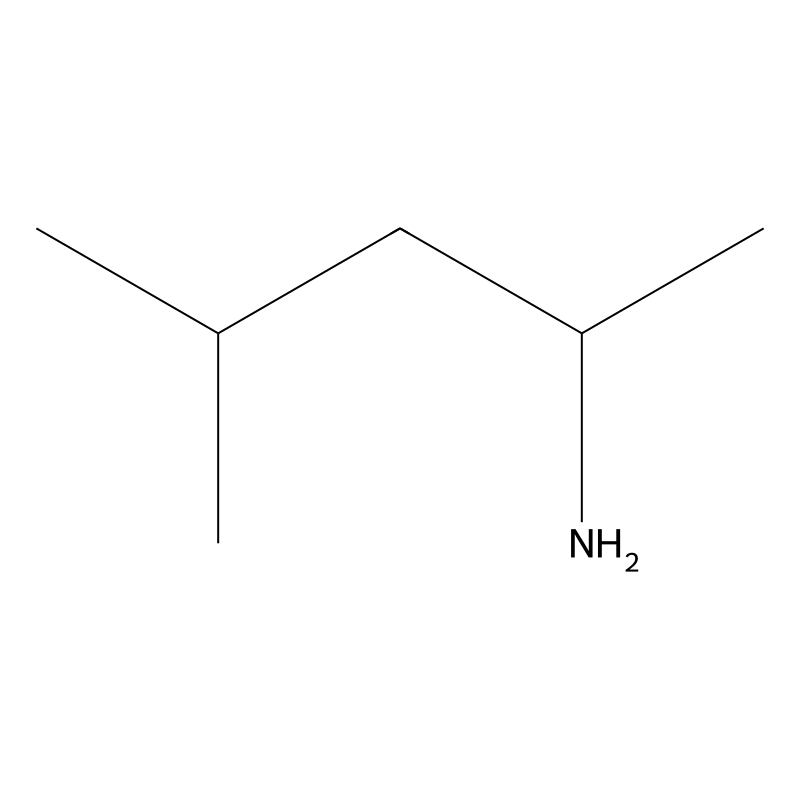1,3-Dimethylbutylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Stimulant Effects:
Research suggests that 1,3-Dimethylbutylamine may possess stimulant properties. A study published in the journal "Drug Testing and Analysis" identified 1,3-DMBA in several dietary supplements marketed for weight loss and energy enhancement []. However, the study emphasizes that the physiological and toxicological properties of 1,3-DMBA remain unknown, and further research is needed to understand its potential effects [].
Chromatography Applications:
1,3-DMBA has been utilized in research investigating the application of unfunctionalised polymethacrylate resin as a stationary phase in liquid chromatography with UV detection []. This research explored the potential of this resin for separating various types of molecules.
Differentiating Natural vs. Synthetic Sources:
Studies have aimed to differentiate between naturally occurring and synthetic sources of 1,3-DMBA. Research published in "Journal of Pharmaceutical and Biomedical Analysis" developed methods to analyze tea leaves and dietary supplements for the presence of 1,3-DMBA, aiming to distinguish between its natural occurrence in some tea varieties and synthetic addition to dietary supplements [].
1,3-Dimethylbutylamine is an organic compound with the chemical formula . It is classified as an aliphatic amine and is structurally characterized by two methyl groups attached to the nitrogen atom of a butylamine backbone. This compound is known for its stimulant properties and has been used in various dietary supplements, particularly for enhancing athletic performance and weight loss.
The exact mechanism of action of 1,3-DMBA is not fully understood. Due to its structural similarity to methylhexanamine (DMAA), it is believed to act as a stimulant by increasing the release of neurotransmitters like dopamine, norepinephrine, and epinephrine []. These neurotransmitters play a role in alertness, focus, and energy regulation.
1,3-DMBA is considered a potentially unsafe substance. The US Food and Drug Administration (FDA) banned its use in dietary supplements in 2015 due to concerns about its safety profile []. Studies suggest it can elevate blood pressure and heart rate, and there have been reports of serious adverse effects, including heart attack and stroke, in individuals who have consumed it [].
1,3-Dimethylbutylamine can be synthesized through several methods:
- From Methyl Isobutyl Ketone: This method involves reacting methyl isobutyl ketone with formamide and ammonium formate at elevated temperatures (120-170 °C) for an extended period (19-21 hours). The resultant intermediate is then treated with concentrated hydrochloric acid to yield 1,3-dimethylbutylamine hydrochloride after refluxing for 7-9 hours .
- Using 4-Methyl-Pentan-2-One: Another synthesis route involves the reaction of 4-methyl-pentan-2-one with ammonium formate under controlled conditions .
These methods highlight the compound's synthetic accessibility in laboratory settings.
Research on the interactions of 1,3-Dimethylbutylamine indicates that it may interact adversely with other stimulant drugs, potentially exacerbating side effects such as increased heart rate and elevated blood pressure. Caution is advised when combining this compound with other medications metabolized by the liver, as it may alter their efficacy due to changes in metabolic rates .
1,3-Dimethylbutylamine shares structural similarities with several other compounds that exhibit stimulant properties. Here are some notable comparisons:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 1,3-Dimethylamylamine | C7H17N | Known for similar stimulant effects; banned in dietary supplements due to safety concerns. |
| 1,4-Dimethylamylamine | C7H17N | Related but distinct; also associated with increased heart rate and blood pressure. |
| Dimethylhexylamine | C7H17N | Used similarly but varies in potency and side effects compared to 1,3-dimethylbutylamine. |
Uniqueness: While these compounds share a common framework of aliphatic amines, 1,3-dimethylbutylamine is particularly noted for its specific arrangement of methyl groups which influences its biological activity profile and regulatory status.
Physical Description
XLogP3
Boiling Point
109.0 °C
Flash Point
Density
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








